3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester
Description
Chemical Nomenclature and Registry Information
The compound 3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester possesses well-defined registry information that establishes its chemical identity within the scientific community. The Chemical Abstracts Service registry number for this compound is 180977-31-5, which serves as the primary identifier for database searches and regulatory documentation. The compound is also catalogued under the MDL number MFCD11848991, providing an additional reference point for chemical databases.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name being tert-butyl 3-[3-(aminomethyl)phenyl]benzoate. Alternative nomenclature includes [1,1'-Biphenyl]-3-carboxylic acid, 3'-(aminomethyl)-, 1,1-dimethylethyl ester, which provides a more descriptive representation of the molecular structure. The compound maintains several synonymous designations in chemical literature, including this compound and various catalog-specific identifiers used by different suppliers.
| Registry Information | Value |
|---|---|
| Chemical Abstracts Service Number | 180977-31-5 |
| MDL Number | MFCD11848991 |
| PubChem Compound Identifier | 10731698 |
| Systematic Name | tert-butyl 3-[3-(aminomethyl)phenyl]benzoate |
| Alternative Name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-(aminomethyl)-, 1,1-dimethylethyl ester |
Molecular Structure and Formula Characterization
The molecular formula of this compound is C18H21NO2, indicating a composition of eighteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 283.36 grams per mole, which corresponds to the sum of all constituent atomic masses. This molecular weight places the compound within a size range suitable for various pharmaceutical applications while maintaining sufficient structural complexity for diverse chemical interactions.
The structural architecture consists of a biphenyl core system where two benzene rings are connected through a single carbon-carbon bond. The aminomethyl group (-CH2NH2) is positioned at the 3' location of one phenyl ring, while the carboxylic acid tert-butyl ester functionality (C(O)OC(CH3)3) occupies the 3-position of the opposing phenyl ring. This specific substitution pattern creates an asymmetric molecule with distinct polar and non-polar regions, contributing to its unique chemical properties and potential biological activities.
The Standard International Chemical Identifier for this compound is InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-9-5-8-15(11-16)14-7-4-6-13(10-14)12-19/h4-11H,12,19H2,1-3H3, which provides a complete structural description in a standardized format. The Simplified Molecular Input Line Entry System representation is NCc1cccc(c1)c1cccc(c1)C(=O)OC(C)(C)C, offering an alternative structural notation system.
| Molecular Characteristics | Value |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.36 g/mol |
| Carbon Atoms | 18 |
| Hydrogen Atoms | 21 |
| Nitrogen Atoms | 1 |
| Oxygen Atoms | 2 |
| Functional Groups | Aminomethyl, Tert-butyl ester, Biphenyl |
Historical Context in Biphenyl Chemistry
The development of biphenyl chemistry traces its origins to foundational work conducted in the mid-nineteenth century, establishing a rich historical context for understanding compounds like this compound. The history of biphenyl derivatives can be traced back almost 160 years, beginning with Wurtz's pioneering work in 1855 on carbon-carbon bond formation reactions between alkyl halides in the presence of sodium metal. This early work laid the groundwork for subsequent developments in biaryl synthesis methodologies.
Fittig expanded upon Wurtz's initial findings in 1862, extending the reaction scope to include carbon-carbon bond formation between aromatic systems. The Wurtz-Fittig reaction became one of the earliest methods for constructing biphenyl scaffolds, though it faced limitations related to reaction conditions and substrate scope. The evolution of biphenyl chemistry continued with Ullmann's description of copper-catalyzed homocoupling reactions involving halo-arenes in 1901, providing an alternative synthetic approach to biphenyl construction.
The twentieth century witnessed significant advances in biphenyl synthesis methodology, with Bennett and Turner demonstrating the homodimerization of Grignard reagents in 1914, followed by the development of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction emerged as one of the most effective and widely used methods for forming carbon-carbon bonds in biphenyl systems, revolutionizing the field of biaryl synthesis. These historical developments established the synthetic foundation that enables the preparation of complex biphenyl derivatives such as this compound.
The recognition of biphenyl compounds as key structural motifs in bioactive molecules has driven continued interest in their synthesis and functionalization. Biphenyl scaffolds serve as crucial building blocks for producing bioactive molecules used in medicine, with applications spanning from anti-inflammatory agents to anticancer therapeutics. The historical progression from simple biphenyl synthesis to complex functionalized derivatives reflects the maturation of organic chemistry methodology and the increasing sophistication of molecular design strategies.
Significance in Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research due to its unique structural features and potential applications in various fields. The compound represents an important class of biphenyl derivatives that combine multiple functional groups, enabling diverse chemical transformations and biological interactions. Research investigations have revealed that compounds bearing similar structural motifs demonstrate notable biological activities, particularly in the realm of kinase inhibition and cellular regulation mechanisms.
The aminomethyl functionality present in this compound provides opportunities for hydrogen bonding interactions and electrostatic engagement with biological targets. Studies have shown that indole derivatives containing similar aminomethyl substitution patterns exhibit potent inhibitory activity against Haspin kinase, a divergent kinase involved in tumor growth regulation through mitotic phase control. The biphenyl moiety contributes to the compound's overall pharmacological properties by providing a rigid aromatic framework that can engage in π-π stacking interactions with biological targets.
Research applications of this compound extend beyond biological investigations to include materials science and synthetic chemistry applications. The compound's structural features make it suitable for incorporation into polymer systems and advanced materials, where the biphenyl core provides thermal stability and mechanical properties. The tert-butyl ester functionality serves as a protecting group strategy in multi-step synthetic sequences, allowing for selective functional group manipulations while preserving the carboxylic acid moiety for subsequent transformations.
Contemporary research interest in biphenyl derivatives has been driven by their versatility as synthetic intermediates and their presence in numerous pharmaceutical compounds. The synthesis of small molecule biphenyl carboxylic acids has gained particular attention in anticancer research, with studies demonstrating significant cytotoxic activity against various cancer cell lines. The structural similarity between this compound and bioactive biphenyl derivatives positions it as a valuable research tool for structure-activity relationship studies and drug discovery efforts.
| Research Applications | Significance |
|---|---|
| Kinase Inhibition Studies | Structural similarity to active Haspin inhibitors |
| Materials Science | Thermal stability and mechanical properties |
| Synthetic Chemistry | Versatile intermediate for multi-step synthesis |
| Drug Discovery | Structure-activity relationship investigations |
| Polymer Applications | Rigid aromatic framework for advanced materials |
Properties
IUPAC Name |
tert-butyl 3-[3-(aminomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-9-5-8-15(11-16)14-7-4-6-13(10-14)12-19/h4-11H,12,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYAYLCRPVWNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
This route begins with biphenyl-3-carboxylic acid derivatives and tert-butyl alcohol. The carboxylic acid is first protected as a tert-butyl ester to prevent side reactions during subsequent steps. Esterification is typically conducted under acidic conditions, such as with sulfuric acid or perchloric acid, at reflux temperatures. For example, reacting biphenyl-3-carboxylic acid with tert-butyl acetate in the presence of perchloric acid yields the tert-butyl ester intermediate.
Aminomethyl Group Introduction
The aminomethyl group is introduced via reductive amination. A ketone or aldehyde intermediate at the 3'-position undergoes condensation with ammonia or ammonium chloride, followed by reduction using agents like sodium cyanoborohydride. Alternatively, direct electrophilic amination using chloromethylamine derivatives has been reported.
Purification and Yield
Crude products are purified via column chromatography using hexane/ethyl acetate (70:30 to 80:20 ratios). Yields for this method range from 55% to 75%, depending on the efficiency of the amination step.
Method 2: Pre-Functionalized Biphenyl Derivatives
Starting with Aminomethyl-Biphenyl Intermediates
In this approach, the aminomethyl group is pre-installed on the biphenyl framework before esterification. For instance, 3'-aminomethyl-biphenyl-3-carboxylic acid is synthesized via Suzuki coupling between 3-bromobenzoic acid and 3-aminomethylphenylboronic acid. The free carboxylic acid is then esterified with tert-butyl alcohol under Dean-Stark conditions to remove water.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, while p-toluenesulfonic acid (PTSA) catalyzes esterification. Solvents like toluene or tetrahydrofuran (THF) are employed to enhance reactivity.
Yield and Scalability
This method achieves higher yields (70–87%) due to the stability of pre-functionalized intermediates. However, scalability is limited by the cost of boronic acid derivatives.
Method 3: One-Pot Tandem Reactions
Simultaneous Esterification and Aminomethylation
A novel one-pot method combines esterification and amination in a single reaction vessel. Biphenyl-3-carboxylic acid, tert-butyl alcohol, and formaldehyde are reacted under reductive conditions (e.g., H₂/Pd-C). The tert-butyl ester forms concurrently with the aminomethyl group via Eschweiler-Clarke amination.
Optimization Parameters
-
Temperature: 80–100°C
-
Pressure: 3–5 bar H₂
-
Catalyst Load: 5% Pd-C
This method reduces purification steps but requires precise control of reaction conditions to avoid over-reduction.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material Cost | Low | High | Moderate |
| Reaction Steps | 3 | 2 | 1 |
| Overall Yield (%) | 55–75 | 70–87 | 60–68 |
| Purification Complexity | High | Moderate | Low |
| Scalability | Moderate | Low | High |
Key Observations:
-
Method 2 offers superior yields but is less scalable due to expensive boronic acids.
-
Method 3 balances cost and efficiency but requires specialized equipment for hydrogenation.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent patents describe continuous flow systems for large-scale production. Biphenyl-3-carboxylic acid and tert-butyl alcohol are pumped through a heated reactor column packed with acidic ion-exchange resin. The aminomethyl group is introduced in a subsequent flow module using methylamine gas.
Chemical Reactions Analysis
Types of Reactions
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Benzoic acid derivatives |
| Reduction | LiAlH4, NaBH4 | Amines, alcohols |
| Substitution | Halogens | Different derivatives |
Biological Research
The compound has garnered attention for its potential biological activity, particularly in cancer research. It has been studied for its inhibitory effects on Haspin kinase, crucial for mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation is essential for proper chromosome segregation during cell division.
Case Study: Haspin Kinase Inhibition
- Objective: Investigate the inhibitory effects of the compound on Haspin kinase.
- Method: In vitro assays measuring kinase activity.
- Results: Demonstrated significant inhibition of Haspin activity, suggesting potential as a therapeutic agent in cancer treatment.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other advanced materials used in various applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(aminomethyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl 4-(aminomethyl)benzoate
- Tert-butyl 3-(acetylamino)propylcarbamate
Uniqueness
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and aminomethyl groups allows for versatile applications in various fields of research and industry.
Biological Activity
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of C16H19NO2 and a predicted boiling point of approximately 426.5 °C. Its density is reported as 1.080 g/cm³, indicating a relatively high molecular weight which may influence its solubility and bioavailability in biological systems .
Research indicates that the biological activity of this compound may be linked to its interactions with specific protein targets involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on Haspin kinase, which plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation is essential for proper chromosome segregation during cell division .
Inhibition of Haspin Kinase
- Mechanism : The compound binds to the active site of Haspin, preventing its phosphorylation activity, which can lead to genomic instability and potentially contribute to cancer progression.
- Research Findings : In vitro studies have demonstrated that modifications in the compound's structure can significantly affect its binding affinity and inhibitory potency against Haspin .
Antitumor Effects
Several studies have highlighted the potential antitumor effects of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines have shown that this compound exhibits cytotoxicity, particularly against colorectal and breast cancer cells .
- Selectivity : The compound appears to selectively target cancer cells while exhibiting lower toxicity towards normal cells, suggesting a promising therapeutic index .
Pharmacological Properties
The compound exhibits significant pharmacodynamic properties:
- Anti-inflammatory Activity : Some derivatives of biphenyl compounds have shown potential anti-inflammatory effects in animal models, indicating that this class of compounds could be beneficial in treating inflammatory diseases .
- Potential Applications : Given its mechanism of action, this compound may be explored further for applications in targeted cancer therapies and as an adjunct treatment for conditions involving aberrant cell proliferation.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Animal Model Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
